Mercury protoiodide

Description

Mercury protoiodide, also known as mercuric iodide or HgI2, is a chemical compound that has been widely studied in the field of materials science and physics. It is a bright red crystalline solid, and it has been used for a variety of applications, including as a semiconductor material, a scintillator for radiation detection, and as a pigment in the manufacture of red-colored glass and ceramics.

Scientific Research Applications

1. Detection Techniques

- Highly Sensitive Detection using Gold Nanoparticles : Mercury ions, including those from Mercury protoiodide, can be detected using gold nanoparticles and resonators. This technique, based on resonance frequency shifts, offers high sensitivity, with detection limits significantly better than existing assays, and can even detect mercury ions in tap water. This suggests potential applications in enhancing drinking water quality by detecting mercury contamination (Chu et al., 2018).

2. Geochemical Tracing

- Mercury Stable Isotopes as Geochemical Tracers : Mercury's stable isotopes, including those from Mercury protoiodide, have become essential in mercury science. They play a significant role in tracing the sources and biogeochemical pathways of mercury. This includes understanding mass-dependent and mass-independent fractionation processes of mercury isotopes in different environmental compartments (Yin et al., 2014).

3. Environmental Monitoring

- MEMS Sensors for Mercury Detection : Novel mercury ion selective electrodes have been developed for environmental monitoring. These sensors can detect mercury, such as from Mercury protoiodide, at very low concentrations, demonstrating robust performance over extended periods. This technology is crucial in identifying hazardous metals in soil and groundwater, especially at contaminated sites (Scaggs et al., 2001).

4. Mercury Removal Technologies

- Advances in Mercury Removal : Research into novel sorbents and techniques for mercury removal from flue gas, including from Mercury protoiodide, has shown significant progress. This includes comparing the capacities of various sorbents to remove mercury from gas streams, which is crucial in reducing environmental pollution from industrial emissions (O'dowd et al., 2004).

5. Electrochemical Analysis

- Electrochemical Determination of Mercury : Various electrochemical methods have been used for analyzing mercury levels, including those from Mercury protoiodide, in different sample types. This review critically evaluates these methods and electrode materials, providing insights into the advantages and disadvantages of each type concerning mercury analysis (Martín‐Yerga et al., 2013).

6. Application in Sensing Technologies

- Sensors for Biomedical and Environmental Monitoring : Mercury sensors, including those detecting Mercury protoiodide, are crucial in controlling mercury pollution and its health impacts. This article discusses a range of sensors for mercury monitoring, including biosensors, chemical sensors, and those employing nanomaterials. These sensors are pivotal in biomedical and environmental monitoring of mercury (Selid et al., 2009).

7. Applications in Nanotechnology

- Graphene Aptasensor for Mercury Detection : A graphene-based aptasensor has been developed for highly sensitive and selective detection of mercury ions, including from Mercury protoiodide. This sensor is useful for detecting mercury exposure in both human and environmental contexts (An et al., 2013).

properties

IUPAC Name |

iodomercury | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.HI/h;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEOZZYXWAIQFO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

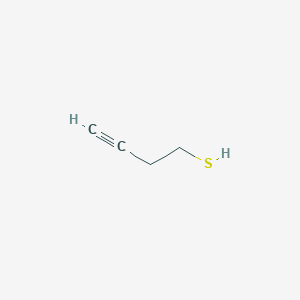

I[Hg] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HgI | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601027465 | |

| Record name | Mercury(I) iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bright yellow solid, insoluble in water and becoming greenish on exposure to light; [Hawley] | |

| Record name | Mercury(I) iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9705 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Mercury(I) iodide | |

CAS RN |

7783-30-4 | |

| Record name | Mercury iodide (HgI) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercury(I) iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury(I) iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601027465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.